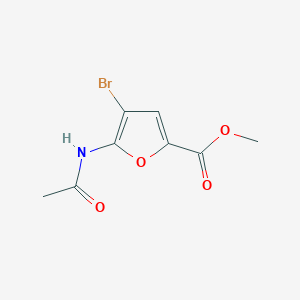![molecular formula C9H6N2O2S B2878690 5-[(Z)-4-pyridinylmethylidene]-1,3-thiazolane-2,4-dione CAS No. 1055980-71-6](/img/structure/B2878690.png)
5-[(Z)-4-pyridinylmethylidene]-1,3-thiazolane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-[(Z)-4-pyridinylmethylidene]-1,3-thiazolane-2,4-dione, also known as PTTD, is a compound that has gained significant attention in scientific research due to its unique properties. It is a heterocyclic compound that contains a thiazolane ring and a pyridine ring. PTTD has been found to exhibit various biochemical and physiological effects, making it a promising compound for further research.
Scientific Research Applications
Synthesis and Biological Activity
A series of substituted pyridines and purines containing 2,4-thiazolidinedione were synthesized and evaluated for their effect on triglyceride accumulation in vitro and their hypoglycemic and hypolipidemic activity in vivo. These compounds, including 5-[(Z)-4-pyridinylmethylene]-1,3-thiazolane-2,4-dione derivatives, showed promising biological activities, leading to the selection of specific candidates for further pharmacological studies (Bok Young Kim et al., 2004).
Antimicrobial and Antifungal Activities
The synthesis of a novel series of substituted 5-(aminomethylene)thiazolidine-2,4-diones revealed that all compounds exhibited antibacterial activity, particularly those bearing pyridine or piperazine moieties, showing good to excellent antibacterial and antifungal activities without high cytotoxic activity (S. Mohanty et al., 2015).
Hypoglycemic Activity
Imidazopyridine thiazolidine-2,4-diones, designed and synthesized from corresponding pyridines, were evaluated for their hypoglycemic activity and effect on insulin-induced adipocyte differentiation, with certain compounds selected for clinical studies based on in vivo potency (M. Oguchi et al., 2000).
Antiproliferative Activity
New functionalized pyridine-linked thiazole derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines, with some compounds showing promising anticancer activity, particularly against MCF-7 and HepG2 cell lines (Alaa M. Alqahtani & A. Bayazeed, 2020).
Fluorescent Properties for Bioorthogonal Chemistry
A family of unsymmetrical organoboron complexes containing 5-(pyridin-2-ylmethylene)imidazolidine-2,4-dione moieties was synthesized, showing strong fluorescence and potential utility in bioorthogonal chemistry due to their strong emissive properties and high quantum yield in water (M. Garre et al., 2019).
properties
IUPAC Name |
(5Z)-5-(pyridin-4-ylmethylidene)-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2S/c12-8-7(14-9(13)11-8)5-6-1-3-10-4-2-6/h1-5H,(H,11,12,13)/b7-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBCHQYHZKXQQY-ALCCZGGFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C=C2C(=O)NC(=O)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1/C=C\2/C(=O)NC(=O)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxy-5-iodobenzoic acid](/img/structure/B2878609.png)
![3-(4-tert-butylphenyl)sulfonyl-N-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2878611.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2878616.png)
![1'-(5,7-Dioxo-6-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)-1,4'-bipiperidine-4'-carboxamide](/img/structure/B2878617.png)

![2-(2-Imidazo[2,1-b]thiazol-6-yl-ethyl)-isoindole-1,3-dione](/img/structure/B2878620.png)
![1-(phenylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2878621.png)
![N-[2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl]but-2-ynamide](/img/structure/B2878622.png)
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2878623.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide](/img/structure/B2878625.png)
![2,8-Bis[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,4,8-tetraazaspiro[4.5]decan-3-one](/img/structure/B2878628.png)
![6-(3-Chloro-4-methylphenyl)-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2878630.png)